N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide
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Overview
Description
N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The compound contains a benzimidazole moiety, which is known to interact with a variety of biological targets. For instance, some benzimidazole derivatives have been shown to activate human glucokinase , an enzyme that plays a key role in carbohydrate metabolism.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. If it does indeed activate human glucokinase as some benzimidazole derivatives do, it could potentially affect pathways related to glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide typically involves the reaction of 1-benzyl-1H-benzimidazole with ethyl bromoacetate, followed by hydrolysis and subsequent acetylation. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline
- N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide
- Albendazole
- Mebendazole
- Thiabendazole
Uniqueness
N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Compared to other benzimidazole derivatives, it may exhibit enhanced stability, bioavailability, and specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-(1-benzylbenzimidazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14(22)19-12-11-18-20-16-9-5-6-10-17(16)21(18)13-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQPQMIHGYIUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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